(Z)-pyridin-2-ylmethylidenehydrazine
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Overview
Description
(Z)-pyridin-2-ylmethylidenehydrazine is an organic compound characterized by the presence of a pyridine ring attached to a hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-pyridin-2-ylmethylidenehydrazine typically involves the condensation reaction between pyridine-2-carbaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-pyridin-2-ylmethylidenehydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydrazine-substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-pyridin-2-ylmethylidenehydrazine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance biological activity.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-pyridin-2-ylmethylidenehydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The pyridine ring enhances the compound’s ability to interact with biological molecules through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: A precursor in the synthesis of (Z)-pyridin-2-ylmethylidenehydrazine.
Hydrazine hydrate: Another precursor used in the synthesis.
Pyridine N-oxide: An oxidation product of pyridine derivatives.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a hydrazone group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
78539-90-9 |
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Molecular Formula |
C6H7N3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
(Z)-pyridin-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C6H7N3/c7-9-5-6-3-1-2-4-8-6/h1-5H,7H2/b9-5- |
InChI Key |
MMFWSQULBRVAKP-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N\N |
Canonical SMILES |
C1=CC=NC(=C1)C=NN |
Origin of Product |
United States |
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